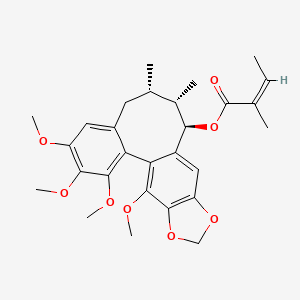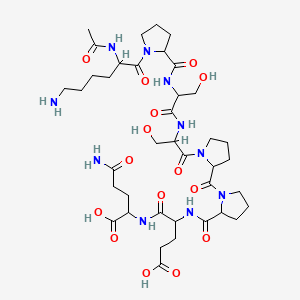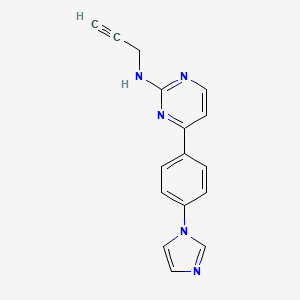
2H-1-Benzopyran-4-carboxylic acid, 6-chloro-7-(4-(((2-(4-chloro-2-methoxyphenyl)ethyl)amino)carbonyl)phenoxy)-3,4-dihydro-, (4S)-
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ARRY-502 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und Reagenzien wie Chlorierungsmitteln und Carbamoylierungsmitteln .
Industrielle Produktionsverfahren
Die industrielle Produktion von ARRY-502 würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und prozessanalytischer Technologie zur Überwachung und Steuerung der Reaktionsbedingungen in Echtzeit umfassen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ARRY-502 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen im Molekül zu modifizieren.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können verwendet werden, um funktionelle Gruppen einzuführen oder zu ersetzen
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen mit ARRY-502 verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, inerte Atmosphären und spezifische Lösungsmittel, um die gewünschten Ergebnisse zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen hydroxylierte oder Ketonderivate ergeben, während Substitutionsreaktionen neue funktionelle Gruppen wie Halogene oder Alkylgruppen einführen können .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von DP2-Rezeptoren in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf Th2-Zell-vermittelte Immunantworten und Entzündungen.
Medizin: Als potenzielles Therapeutikum zur Behandlung von Asthma, atopischer Dermatitis und allergischer Rhinitis untersucht, indem Th2-vermittelte Entzündungen reduziert werden.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf DP2-Rezeptoren und verwandte Signalwege abzielen .
Wirkmechanismus
ARRY-502 übt seine Wirkung aus, indem es selektiv an den DP2-Rezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist an der Aktivierung und Rekrutierung von Th2-Zellen beteiligt, die eine Schlüsselrolle bei allergischen Entzündungen spielen. Durch die Blockierung des DP2-Rezeptors reduziert ARRY-502 die Produktion von Th2-Zytokinen und anderen Entzündungsmediatoren, was zu einer verminderten Entzündung und verbesserten klinischen Ergebnissen bei Patienten mit Th2-gesteuerten Erkrankungen führt .
Wirkmechanismus
ARRY-502 exerts its effects by selectively binding to and antagonizing the DP2 receptor. This receptor is involved in the activation and recruitment of Th2 cells, which play a key role in allergic inflammation. By blocking the DP2 receptor, ARRY-502 reduces the production of Th2 cytokines and other inflammatory mediators, leading to decreased inflammation and improved clinical outcomes in patients with Th2-driven diseases .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fevipiprant: Ein weiterer DP2-Rezeptorantagonist mit ähnlichem therapeutischem Potenzial.
Timapiprant: Eine Verbindung mit einem ähnlichen Wirkmechanismus, der auf den DP2-Rezeptor abzielt.
Setipiprant: Ein weiterer DP2-Antagonist, der auf seine entzündungshemmenden Eigenschaften untersucht wird .
Einzigartigkeit von ARRY-502
ARRY-502 ist einzigartig in seiner hohen Selektivität und Potenz für den DP2-Rezeptor, was es zu einem vielversprechenden Kandidaten für die Behandlung von Th2-gesteuerten allergischen Erkrankungen macht. Seine orale Bioverfügbarkeit und sein günstiges Sicherheitsprofil verbessern sein Potenzial als Therapeutikum weiter .
Eigenschaften
CAS-Nummer |
1202891-16-4 |
|---|---|
Molekularformel |
C26H23Cl2NO6 |
Molekulargewicht |
516.4 g/mol |
IUPAC-Name |
(4S)-6-chloro-7-[4-[2-(4-chloro-2-methoxyphenyl)ethylcarbamoyl]phenoxy]-3,4-dihydro-2H-chromene-4-carboxylic acid |
InChI |
InChI=1S/C26H23Cl2NO6/c1-33-22-12-17(27)5-2-15(22)8-10-29-25(30)16-3-6-18(7-4-16)35-24-14-23-20(13-21(24)28)19(26(31)32)9-11-34-23/h2-7,12-14,19H,8-11H2,1H3,(H,29,30)(H,31,32)/t19-/m0/s1 |
InChI-Schlüssel |
QIDYUNXQPQEJEC-IBGZPJMESA-N |
SMILES |
COc1cc(Cl)ccc1CCNC(=O)c2ccc(Oc3cc4OCC[C@H](C(=O)O)c4cc3Cl)cc2 |
Isomerische SMILES |
COC1=C(C=CC(=C1)Cl)CCNC(=O)C2=CC=C(C=C2)OC3=C(C=C4[C@H](CCOC4=C3)C(=O)O)Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)Cl)CCNC(=O)C2=CC=C(C=C2)OC3=C(C=C4C(CCOC4=C3)C(=O)O)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ARRY-502 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)

![acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B605523.png)

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)

